molecular formula C12H8F3NO2 B2395529 5-(3-Trifluoromethyl-phenyl)-furan-2-carbalde hyde oxime CAS No. 57666-46-3

5-(3-Trifluoromethyl-phenyl)-furan-2-carbalde hyde oxime

Cat. No.: B2395529
CAS No.: 57666-46-3
M. Wt: 255.196
InChI Key: MAOLWMOVMYZMQJ-UHFFFAOYSA-N
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Description

5-(3-Trifluoromethyl-phenyl)-furan-2-carbaldehyde oxime is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a furan ring with an oxime functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Trifluoromethyl-phenyl)-furan-2-carbaldehyde oxime typically involves multiple steps. One common method starts with the preparation of 3-trifluoromethyl acetophenone, which is then converted to its oxime derivative. The process involves:

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This includes the use of catalysts, controlled temperatures, and solvents to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

5-(3-Trifluoromethyl-phenyl)-furan-2-carbaldehyde oxime can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(3-Trifluoromethyl-phenyl)-furan-2-carbaldehyde oxime has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(3-Trifluoromethyl-phenyl)-furan-2-carbaldehyde oxime involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential use in pharmaceuticals, where it can interact with enzymes or receptors to exert its effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Trifluoromethyl acetophenone oxime
  • 4-Trifluoromethyl phenyl oxime
  • 2-Trifluoromethyl phenyl oxime

Uniqueness

5-(3-Trifluoromethyl-phenyl)-furan-2-carbaldehyde oxime stands out due to the presence of both the furan ring and the trifluoromethyl group. This combination imparts unique electronic and steric properties, making it a valuable compound for various applications .

Properties

IUPAC Name

(NE)-N-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3NO2/c13-12(14,15)9-3-1-2-8(6-9)11-5-4-10(18-11)7-16-17/h1-7,17H/b16-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAOLWMOVMYZMQJ-FRKPEAEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(O2)C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(O2)/C=N/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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